Welcome to the BenchChem Online Store!
molecular formula C5H7F3O B8560464 4,4,4-Trifluoro-3-methylbut-2-en-1-ol CAS No. 59867-95-7

4,4,4-Trifluoro-3-methylbut-2-en-1-ol

Cat. No. B8560464
M. Wt: 140.10 g/mol
InChI Key: ZPBBVQXFDRDVKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193228B2

Procedure details

Triethyl orthoformate (6.51 mL, 35.7 mmol) was added to an ambient temperature mixture of 4,4,4-trifluoro-3-methylbut-2-en-1-ol (ca. 500 mg, 3.57 mmol) and propionic acid (13 μL, 0.18 mmol). After heating in a sealed tube at 200° C. for 30 h, the reaction mixture was cooled, diluted with diethyl ether and washed with saturated aqueous sodium bicarbonate. The organic phase was dried (magnesium sulfate) and concentrated in vacuo. Chromatography over silica eluting with 0-20% ethyl acetate/hexane afforded ethyl 3-methyl-3-(trifluoromethyl)pent-4-enoate.
Quantity
6.51 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
13 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([O:8]CC)([O:5][CH2:6][CH3:7])OCC.[F:11][C:12]([F:19])([F:18])[C:13]([CH3:17])=[CH:14][CH2:15]O.[C:20](O)(=O)CC>C(OCC)C>[CH3:17][C:13]([C:12]([F:19])([F:18])[F:11])([CH:14]=[CH2:15])[CH2:20][C:1]([O:5][CH2:6][CH3:7])=[O:8]

Inputs

Step One
Name
Quantity
6.51 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
FC(C(=CCO)C)(F)F
Name
Quantity
13 μL
Type
reactant
Smiles
C(CC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)OCC)(C=C)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.